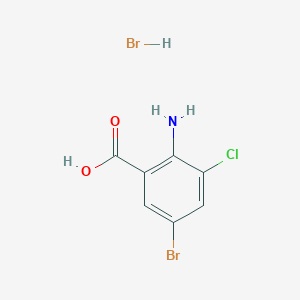
N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as NPB, is a chemical compound that has gained significant attention in scientific research due to its potential application in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Design and Synthesis of Inhibitors
A study highlighted the synthesis and structure-activity relationships of novel inhibitors, including derivatives similar to N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide. These compounds showed potential in herbicidal activities and were synthesized to assess the validity of biophore models. This led to the identification of compounds with significant activity against various species, marking them as leads for further development in pest management applications (Ren et al., 2000).
Novel Radioiodinated Markers for Tumor Hypoxia
In the context of cancer research, novel nitroimidazole-based thioflavin-T derivatives have been synthesized and evaluated for their potential as tumor hypoxia markers. These compounds, structurally related to this compound, have shown promising results in localizing in hypoxic tumor cells and providing a basis for developing effective diagnostic tools for cancer treatment (Li et al., 2005).
Investigation of Kynurenine Pathway Inhibitors
Research into the kynurenine pathway has identified N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors, with compounds showing significant inhibition of kynurenine 3-hydroxylase. This discovery is crucial for understanding the pathophysiological role of the kynurenine pathway in neuronal injury and potentially developing therapeutic strategies for neurological disorders (Röver et al., 1997).
Nonlinear Optical (NLO) Materials
A study on azo sulfonamide chromophores, which includes compounds with structures similar to this compound, focused on their use as active nonlinear optical materials. These materials have applications in creating diffraction gratings and exploring their potential in NLO technologies (Kucharski et al., 2010).
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c23-18(10-5-11-29(26,27)16-8-2-1-3-9-16)21-19-20-17(13-28-19)14-6-4-7-15(12-14)22(24)25/h1-4,6-9,12-13H,5,10-11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBBBAHTJRGVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate](/img/structure/B2674863.png)
![4-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2674864.png)
![Methyl 3-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2674865.png)



![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2674870.png)
![5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2674872.png)

![[3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B2674876.png)


![1-[2-Hydroxybutyl(methyl)amino]butan-2-ol](/img/structure/B2674884.png)